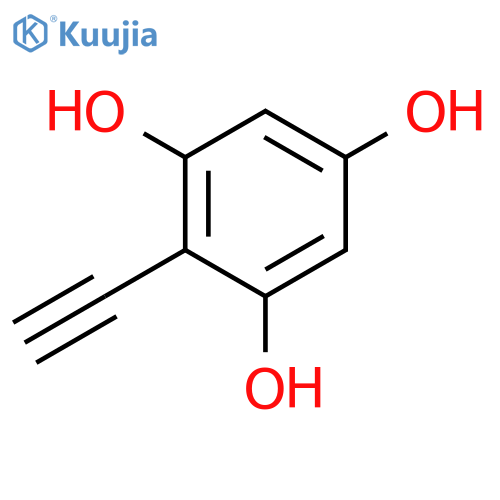Cas no 2229521-92-8 (2-ethynylbenzene-1,3,5-triol)

2-ethynylbenzene-1,3,5-triol structure
商品名:2-ethynylbenzene-1,3,5-triol
2-ethynylbenzene-1,3,5-triol 化学的及び物理的性質
名前と識別子
-
- 1,3,5-Benzenetriol, 2-ethynyl-
- 2-Ethynylbenzene-1,3,5-triol
- 2229521-92-8
- EN300-1735899
- SCHEMBL12378891
- 2-ethynylbenzene-1,3,5-triol
-
- インチ: 1S/C8H6O3/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4,9-11H
- InChIKey: ZQGCDRINHHNSRW-UHFFFAOYSA-N
- ほほえんだ: C1(O)=CC(O)=CC(O)=C1C#C
計算された属性
- せいみつぶんしりょう: 150.031694049g/mol
- どういたいしつりょう: 150.031694049g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 60.7Ų
じっけんとくせい
- 密度みつど: 1.51±0.1 g/cm3(Predicted)
- ふってん: 318.7±27.0 °C(Predicted)
- 酸性度係数(pKa): 7.71±0.40(Predicted)
2-ethynylbenzene-1,3,5-triol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1735899-0.25g |
2-ethynylbenzene-1,3,5-triol |
2229521-92-8 | 0.25g |
$933.0 | 2023-09-20 | ||
| Enamine | EN300-1735899-0.5g |
2-ethynylbenzene-1,3,5-triol |
2229521-92-8 | 0.5g |
$974.0 | 2023-09-20 | ||
| Enamine | EN300-1735899-10g |
2-ethynylbenzene-1,3,5-triol |
2229521-92-8 | 10g |
$4360.0 | 2023-09-20 | ||
| Enamine | EN300-1735899-1.0g |
2-ethynylbenzene-1,3,5-triol |
2229521-92-8 | 1g |
$1014.0 | 2023-06-04 | ||
| Enamine | EN300-1735899-10.0g |
2-ethynylbenzene-1,3,5-triol |
2229521-92-8 | 10g |
$4360.0 | 2023-06-04 | ||
| Enamine | EN300-1735899-0.05g |
2-ethynylbenzene-1,3,5-triol |
2229521-92-8 | 0.05g |
$851.0 | 2023-09-20 | ||
| Enamine | EN300-1735899-0.1g |
2-ethynylbenzene-1,3,5-triol |
2229521-92-8 | 0.1g |
$892.0 | 2023-09-20 | ||
| Enamine | EN300-1735899-5.0g |
2-ethynylbenzene-1,3,5-triol |
2229521-92-8 | 5g |
$2940.0 | 2023-06-04 | ||
| Enamine | EN300-1735899-2.5g |
2-ethynylbenzene-1,3,5-triol |
2229521-92-8 | 2.5g |
$1988.0 | 2023-09-20 | ||
| Enamine | EN300-1735899-5g |
2-ethynylbenzene-1,3,5-triol |
2229521-92-8 | 5g |
$2940.0 | 2023-09-20 |
2-ethynylbenzene-1,3,5-triol 関連文献
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
2229521-92-8 (2-ethynylbenzene-1,3,5-triol) 関連製品
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量